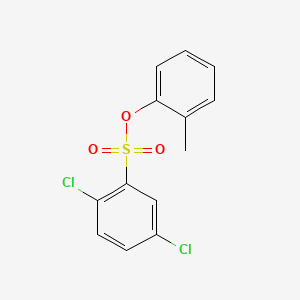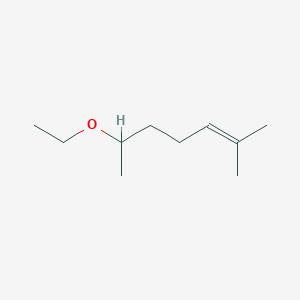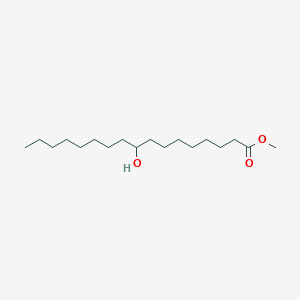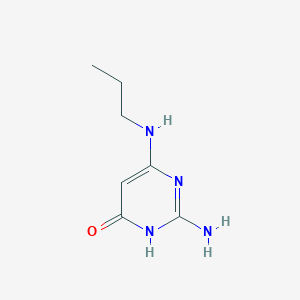![molecular formula C14H26N2O2Si2 B14381845 1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile CAS No. 88117-31-1](/img/structure/B14381845.png)
1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile is a chemical compound with the molecular formula C12H28O2Si2 It is a derivative of cyclohexane, where two trimethylsilyl groups are attached to the oxygen atoms at the 1 and 3 positions, and two cyano groups are attached to the carbon atoms at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile typically involves the reaction of cyclohexane-1,3-dione with trimethylsilyl cyanide in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-50°C. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of trimethylsilyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of the compound. The final product is typically purified by distillation or recrystallization to achieve the desired purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane-1,3-dione derivatives, while reduction can produce cyclohexane-1,3-diamine derivatives. Substitution reactions can result in a variety of functionalized cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate or a drug delivery agent.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, while the cyano groups can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions, interact with enzymes, and modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,3-dione: A precursor in the synthesis of 1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile.
1,3-Bis[(trimethylsilyl)oxy]cyclohexane: A related compound without the cyano groups.
Cyclohexane-1,3-diamine: A reduction product of this compound.
Uniqueness
This compound is unique due to the presence of both trimethylsilyl and cyano groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88117-31-1 |
|---|---|
Molekularformel |
C14H26N2O2Si2 |
Molekulargewicht |
310.54 g/mol |
IUPAC-Name |
1,3-bis(trimethylsilyloxy)cyclohexane-1,3-dicarbonitrile |
InChI |
InChI=1S/C14H26N2O2Si2/c1-19(2,3)17-13(11-15)8-7-9-14(10-13,12-16)18-20(4,5)6/h7-10H2,1-6H3 |
InChI-Schlüssel |
QQAFQSHFDDTIIC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1(CCCC(C1)(C#N)O[Si](C)(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)

![Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14381778.png)
![2-[N'-[3-[[amino-(diaminomethylideneamino)methylidene]amino]propyl]carbamimidoyl]-1,3-diphenylguanidine](/img/structure/B14381779.png)


![1-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14381796.png)
![3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile](/img/structure/B14381798.png)




